molecular formula C47H87N3O2 B11930568 A2-Iso5-2DC18

A2-Iso5-2DC18

Cat. No.: B11930568
M. Wt: 726.2 g/mol
InChI Key: WMYPEEPUVOTFJU-WRBBJXAJSA-N
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Description

A2-Iso5-2DC18 is a dihydroimidazole-linked lipid compound that serves as a potent messenger ribonucleic acid (mRNA) delivery vehicle. It is primarily used in antitumor research, including studies involving B16F10 melanoma . This compound has shown significant potential in enhancing the delivery and efficacy of mRNA-based therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

A2-Iso5-2DC18 is synthesized through a one-step three-component reaction that couples various lipid structures to primary or secondary amines, ketones, and isocyanides or isocyanide derivatives . This method allows for the creation of a library of lipids with diverse chemical identities, optimizing the delivery of mRNA.

Industrial Production Methods

The industrial production of this compound involves the large-scale synthesis of the compound using the aforementioned three-component reaction. The process is optimized to ensure high purity and yield, making it suitable for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

A2-Iso5-2DC18 primarily undergoes reactions related to its role as an mRNA delivery vehicle. These include:

    Oxidation: The compound can undergo oxidation reactions, which may affect its stability and efficacy.

    Reduction: Reduction reactions can also occur, potentially altering the compound’s chemical structure and function.

    Substitution: Substitution reactions may be used to modify the compound’s properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include various oxidizing and reducing agents, as well as solvents like dimethyl sulfoxide (DMSO) for dissolution . The conditions for these reactions are carefully controlled to maintain the compound’s integrity and effectiveness.

Major Products Formed

The major products formed from the reactions involving this compound are typically modified versions of the compound, designed to enhance its mRNA delivery capabilities and antitumor efficacy .

Scientific Research Applications

A2-Iso5-2DC18 has a wide range of scientific research applications, including:

Mechanism of Action

Properties

Molecular Formula

C47H87N3O2

Molecular Weight

726.2 g/mol

IUPAC Name

ethyl 5,5-bis[(Z)-heptadec-8-enyl]-1-(3-pyrrolidin-1-ylpropyl)-2H-imidazole-2-carboxylate

InChI

InChI=1S/C47H87N3O2/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-47(39-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2)44-48-45(46(51)52-6-3)50(47)43-37-42-49-40-35-36-41-49/h19-22,44-45H,4-18,23-43H2,1-3H3/b21-19-,22-20-

InChI Key

WMYPEEPUVOTFJU-WRBBJXAJSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC1(N(C(N=C1)C(=O)OCC)CCCN2CCCC2)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC1(C=NC(N1CCCN2CCCC2)C(=O)OCC)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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